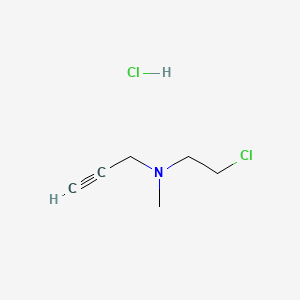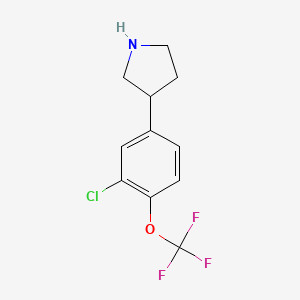amine](/img/structure/B13594783.png)
[2-(2,3-Dimethylphenyl)ethyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylphenyl)ethylamine: is an organic compound characterized by the presence of a dimethylphenyl group attached to an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dimethylphenyl)ethylamine typically involves the reaction of 2,3-dimethylphenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2-(2,3-Dimethylphenyl)ethylamine may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions:
Oxidation: 2-(2,3-Dimethylphenyl)ethylamine can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the methyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 2-(2,3-Dimethylphenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a tool for understanding biochemical pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, 2-(2,3-Dimethylphenyl)ethylamine is used in the production of specialty chemicals, polymers, and other advanced materials.
作用機序
The mechanism of action of 2-(2,3-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- 2-(2,4-Dimethylphenyl)ethylamine
- 2-(3,4-Dimethylphenyl)ethylamine
- 2-(2,5-Dimethylphenyl)ethylamine
Comparison: Compared to its analogs, 2-(2,3-Dimethylphenyl)ethylamine exhibits unique reactivity and selectivity due to the specific positioning of the dimethyl groups on the phenyl ring. This structural difference can influence its chemical behavior, making it more suitable for certain applications over its similar compounds.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
2-(2,3-dimethylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17N/c1-9-5-4-6-11(10(9)2)7-8-12-3/h4-6,12H,7-8H2,1-3H3 |
InChIキー |
IOVZPMHCCACXFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CCNC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)
![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)






![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)

![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)


